molecular formula C21H19N3 B12884537 4-(1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-yl)aniline CAS No. 10179-54-1

4-(1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-yl)aniline

Cat. No.: B12884537
CAS No.: 10179-54-1
M. Wt: 313.4 g/mol
InChI Key: SWHRYIZTJYRFBZ-UHFFFAOYSA-N
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Description

4-(1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-yl)aniline is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science.

Preparation Methods

The synthesis of 4-(1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-yl)aniline typically involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine. One efficient method uses vitamin B1 as a catalyst, which offers a metal-free and acid/base-free reaction environment. This method yields the desired product in 78-92% yields . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

4-(1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-yl)aniline undergoes various chemical reactions, including:

Scientific Research Applications

4-(1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-yl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-yl)aniline involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

4-(1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-yl)aniline can be compared with other similar compounds such as:

    1,3,5-Trisubstituted-4,5-dihydro-1H-pyrazoles: Known for their fluorescence properties and applications in materials science.

    1,3-Diphenyl-4,5-dihydro-1H-pyrazole derivatives: Explored for their biological activities and potential as pharmaceuticals.

    N-(4-Cyano-1-phenyl-1H-pyrazol-5-yl)aniline: Investigated for its insecticidal properties .

These compounds share similar core structures but differ in their substituents, leading to unique properties and applications.

Properties

CAS No.

10179-54-1

Molecular Formula

C21H19N3

Molecular Weight

313.4 g/mol

IUPAC Name

4-(2,5-diphenyl-3,4-dihydropyrazol-3-yl)aniline

InChI

InChI=1S/C21H19N3/c22-18-13-11-17(12-14-18)21-15-20(16-7-3-1-4-8-16)23-24(21)19-9-5-2-6-10-19/h1-14,21H,15,22H2

InChI Key

SWHRYIZTJYRFBZ-UHFFFAOYSA-N

Canonical SMILES

C1C(N(N=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=C(C=C4)N

Origin of Product

United States

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